2,4,5-Tribromophenol

Übersicht

Beschreibung

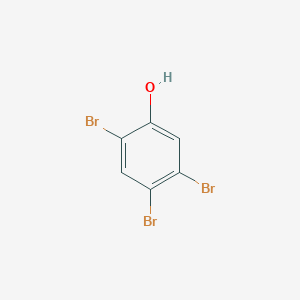

2,4,5-Tribromophenol (C₆H₃Br₃O, molecular weight 330.801 g/mol) is a halogenated aromatic compound classified under bromophenols, specifically as a para-substituted bromophenol. It is structurally characterized by bromine atoms at the 2-, 4-, and 5-positions on the phenolic ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4,5-Tribromophenol can be synthesized through the bromination of phenol. The process involves the controlled addition of bromine to phenol in the presence of a solvent such as glacial acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization from ethanol or petroleum ether .

Industrial Production Methods: Industrial production of phenol, 2,4,5-tribromo- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,5-Tribromophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in phenol, 2,4,5-tribromo- can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atoms can be reduced to form less brominated phenols.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents like zinc dust or sodium borohydride are employed.

Major Products:

Substitution Reactions: Products include various substituted phenols.

Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

Reduction Reactions: Products include less brominated phenols and phenol itself.

Wissenschaftliche Forschungsanwendungen

Flame Retardants

One of the primary applications of 2,4,5-Tribromophenol is as an intermediate in the synthesis of flame retardants. It is particularly utilized in the production of brominated epoxy resins, which are widely used in electronic devices such as televisions and computers. The compound acts to inhibit combustion processes, thereby enhancing the fire safety of materials used in electronics and construction .

Table 1: Flame Retardant Applications of this compound

| Application Area | Specific Use | Notes |

|---|---|---|

| Electronics | Brominated epoxy resins | Used in TVs and computers |

| Construction | Fire-resistant materials | Enhances safety standards |

| Plastics | Flame retardant additives | Improves fire resistance |

Biocidal Properties

This compound exhibits significant biocidal properties, making it effective as a wood preservative. It prevents decay and protects wood from fungal infections, serving as a substitute for other biocides like sodium pentachlorophenolate. This application is crucial in industries where wood products are exposed to moisture and biological threats .

Table 2: Biocidal Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Wood Preservation | Fungal protection | Effective against wood decay |

| Agricultural Products | Fungicide | Used in crop protection |

Environmental Research

Research has indicated that this compound can undergo microbial degradation processes. Studies have shown that certain bacteria can metabolize this compound into less harmful substances. For instance, the use of Pseudomonas and Rhodococcus strains has been documented to effectively degrade 2,4,5-TBP in contaminated environments .

Case Study: Microbial Degradation

- Objective: Evaluate the efficacy of bacterial strains in degrading this compound.

- Methodology: Aqueous solutions of 2,4,5-TBP were treated with Pseudomonas fluorescens and Rhodococcus erythropolis.

- Findings: Complete degradation was achieved within 24 hours for both bacterial strains without inhibitory effects from wastewater .

Toxicological Studies

Toxicological assessments have identified potential health risks associated with exposure to this compound. Studies indicate that it may disrupt endocrine functions by interacting with thyroid hormone-binding proteins and may also exhibit neurotoxic properties .

Table 3: Toxicological Findings

Regulatory Considerations

Due to its potential toxicity and environmental impact, regulatory agencies such as the Environmental Protection Agency (EPA) have classified this compound as a hazardous substance. This classification has led to increased scrutiny regarding its use and disposal methods in industrial applications .

Wirkmechanismus

The mechanism of action of phenol, 2,4,5-tribromo- involves its interaction with various molecular targets. The bromine atoms enhance its reactivity, allowing it to participate in various chemical reactions. In biological systems, it may interact with enzymes and proteins, leading to its antimicrobial and antifungal effects. The exact molecular pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Property Comparisons

Table 1: Key Properties of Brominated Phenols

Environmental Behavior and Degradation

Hydrolysis Rates

- 2,4,6-Tribromophenol: Hydrolyzes slower than higher brominated analogs (e.g., 2,3,4,5,6-Tribromophenol) due to steric and electronic effects .

- Tetrabromobisphenol A (TBBPA): Hydrolysis rates comparable to 2,4,6-Tribromophenol but slower than pentabrominated compounds .

Advanced Oxidation Processes (AOPs)

- 2,4,6-Tribromophenol: CL detection limit ~0.03 μM in similar systems, comparable to triclosan (TCS) .

- TBBPA : Higher CL detection limit (0.07 μM) due to structural complexity .

Metabolic and Toxicological Profiles

Table 2: Metabolic Pathways and Toxicity Endpoints

Analytical Detection Challenges

- Isomer Differentiation: 2,4,5- vs. 2,4,6-Tribromophenol: GC/MS analysis shows retention time differences (0.5 min later for 2,4,5-isomer) due to meta- vs. ortho-substitution effects . False positives may arise due to spectral similarities in EI-MS .

Biologische Aktivität

2,4,5-Tribromophenol (TBP) is a brominated compound that has garnered attention due to its widespread use in various industrial applications, particularly as a flame retardant and antifungal agent. This article explores the biological activity of TBP, focusing on its toxicological effects, mechanisms of action, and implications for environmental and human health.

This compound is a member of the tribromophenol family, which includes 2,4,6-tribromophenol. It is characterized by three bromine atoms attached to a phenolic ring, which significantly alters its chemical behavior and biological interactions. TBP is commonly used in the manufacturing of plastics, textiles, and as a preservative in wood products.

TBP exhibits various biological activities that can lead to toxic effects in living organisms. Its primary mechanisms include:

- Endocrine Disruption : TBP has been shown to interfere with estrogen signaling pathways. In vitro studies indicate that it can displace 43% of 17-β-estradiol in estrogen-dependent cells at concentrations as low as 1 µM . This disruption can lead to altered reproductive functions and developmental issues in aquatic organisms.

- Neurotoxicity : Research has demonstrated that TBP can affect cholinesterase activity in fish models. A study on Oreochromis niloticus revealed that exposure to TBP resulted in significant changes in erythrocyte parameters and increased oxidative stress markers such as catalase activity and lipid peroxidation .

- Hepatotoxicity : Histopathological evaluations have shown that TBP exposure leads to liver lesions and alterations in hepatosomatic indices in fish . In rodent models, subchronic exposure resulted in kidney damage characterized by tubular necrosis and lymphocyte infiltration .

Case Studies

- Aquatic Toxicity : A study conducted on Oreochromis niloticus exposed to TBP indicated significant endocrine disruption and toxicity. Fish were exposed to varying concentrations (0.5 or 50 ng/g) over 70 days. Results showed increased vitellogenin levels and histopathological changes in the liver, indicating estrogenic effects .

- Rodent Studies : In a controlled study involving Sprague-Dawley rats, TBP was administered at doses ranging from 0.1 to 1000 µmol/kg. The findings suggested rapid absorption and significant renal toxicity at higher doses, with notable increases in serum creatinine levels indicating impaired kidney function .

Environmental Impact

TBP is frequently detected in environmental matrices such as water bodies and sediments due to its extensive use and persistence. Its presence poses risks not only to aquatic life but also raises concerns about bioaccumulation in higher trophic levels.

Table: Summary of Toxicological Findings

| Study Type | Organism | Dose (mg/kg) | Key Findings |

|---|---|---|---|

| Aquatic Study | Oreochromis niloticus | 0.5 - 50 | Endocrine disruption; increased vitellogenin levels; liver lesions |

| Rodent Study | Sprague-Dawley Rats | 0.1 - 1000 | Kidney damage; increased serum creatinine; tubular necrosis |

Eigenschaften

IUPAC Name |

2,4,5-tribromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUSKKJATQFMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162600 | |

| Record name | Phenol, 2,4,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14401-61-7 | |

| Record name | Phenol, 2,4,5-tribromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014401617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.